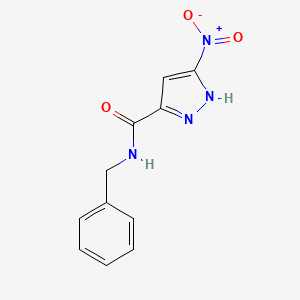
4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound that combines the structural features of pyrazole and benzodiazepine. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the formation of the pyrazole ring followed by the construction of the benzodiazepine core. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with appropriate benzodiazepine precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine derivatives and pyrazole-containing molecules. Examples include:
- 1-methyl-1H-pyrazol-4-yl-benzodiazepine
- 1-methyl-1H-pyrazol-3-yl-benzodiazepine
- 1-methyl-1H-pyrazol-5-yl-benzodiazepine
Uniqueness
4-(1-methyl-1H-pyrazol-3-yl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific combination of the pyrazole and benzodiazepine rings, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(1-methylpyrazol-3-yl)-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C13H12N4O/c1-17-7-6-11(16-17)12-8-13(18)15-10-5-3-2-4-9(10)14-12/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
JMTMGVYIHXZPJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10942925.png)
![1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10942935.png)
![Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10942938.png)

![4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10942945.png)
![3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10942948.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942952.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10942954.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[5-phenyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10942970.png)
![1-naphthalen-1-yl-3-[4-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B10942977.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10942985.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10943000.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B10943007.png)
